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Introduction
Nazartinib (also known as EGF816) is an investigational, third-generation, irreversible

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target

specific mutations in the EGFR gene that are pivotal in the progression of non-small cell lung

cancer (NSCLC).[1][2] As a covalent inhibitor, Nazartinib forms a lasting bond with its target,

offering the potential for potent and sustained inhibition of oncogenic signaling.[3] This

technical guide provides an in-depth profile of Nazartinib Mesylate, focusing on its target

specificity, preclinical and clinical efficacy, and the experimental methodologies used in its

evaluation.

Mechanism of Action and Target Profile
Nazartinib is engineered to selectively inhibit mutant forms of EGFR, including both the

common activating mutations (L858R and exon 19 deletions) and the T790M resistance

mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[3][4]

The T790M mutation is a common mechanism of acquired resistance to first- and second-

generation EGFR TKIs.[5] By effectively targeting this mutation, Nazartinib offers a therapeutic

option for patients who have developed resistance to earlier lines of EGFR-targeted therapy.[5]

The primary molecular targets of Nazartinib are:
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EGFR with activating mutations: L858R and exon 19 deletions (Ex19del).[3]

EGFR with the T790M resistance mutation.[3]

Nazartinib's mechanism involves the covalent modification of the EGFR kinase domain, leading

to the irreversible inhibition of its downstream signaling pathways, thereby suppressing tumor

cell proliferation and promoting apoptosis.[2]

Preclinical Efficacy
The preclinical activity of Nazartinib has been demonstrated through a series of in vitro and in

vivo studies, establishing its potency and selectivity.

In Vitro Activity
Nazartinib has shown potent inhibitory activity against various NSCLC cell lines harboring

EGFR mutations. Key quantitative data from these studies are summarized in the tables below.

Parameter
EGFR Mutant

(L858R/T790M)
Reference

Ki 31 nM [6]

kinact 0.222 min⁻¹ [6]

Caption: Biochemical Potency

of Nazartinib
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Cell Line
EGFR

Mutation
IC50 (nM)

EC50 for

pEGFR

Inhibition

(nM)

EC50 for

Cell

Proliferation

Inhibition

(nM)

Reference

H1975
L858R/T790

M
4 3 25 [3][6]

H3255 L858R 6 5 9 [3][6]

HCC827
Exon 19

deletion
2 1 11 [3][6]

Caption: In

Vitro Cellular

Activity of

Nazartinib

In Vivo Efficacy
In vivo studies using mouse xenograft models of human NSCLC have demonstrated significant

anti-tumor activity of Nazartinib.
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Xenograft

Model
Treatment

Tumor Growth

Inhibition (T/C

%)

Outcome Reference

H1975 10 mg/kg, p.o. 29%
Tumor growth

inhibition
[6]

H1975 30 mg/kg, p.o. -61%
Tumor

regression
[6]

H1975 100 mg/kg, p.o. -80%
Tumor

regression
[6]

H3255 30 mg/kg, p.o. -
Significant

antitumor activity
[6]

Caption: In Vivo

Anti-Tumor

Efficacy of

Nazartinib

Clinical Profile
Nazartinib has been evaluated in clinical trials for patients with EGFR-mutant NSCLC.

Phase 1/2 Clinical Trial (NCT02108964)
A phase 1/2 study assessed the safety and efficacy of Nazartinib in adult patients with EGFR-

mutant solid malignancies.[5] The recommended phase 2 dose was established at 150 mg

once daily.[5]

In a phase 2 study of treatment-naive patients with EGFR-mutant NSCLC, Nazartinib

demonstrated promising efficacy.[7]
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Parameter Value
95% Confidence

Interval
Reference

Overall Response

Rate (ORR)
69% 53-82% [7]

Median Progression-

Free Survival (PFS)
18 months 15-not estimable [7]

Caption: Efficacy of

Nazartinib in

Treatment-Naive

EGFR-Mutant NSCLC

Common adverse events (any grade) included diarrhea (47%), maculopapular rash (38%),

pyrexia (29%), cough (27%), and stomatitis (27%).[7]

Mechanisms of Resistance
While Nazartinib is effective against the T790M mutation, resistance can still emerge through

various mechanisms, including:

MET Amplification: Activation of the MET proto-oncogene can bypass EGFR signaling.[4]

HER2 (ERBB2) Amplification: Overexpression of HER2 can provide an alternative signaling

pathway for tumor growth.

Downstream Pathway Alterations: Mutations or alterations in components of the signaling

cascade downstream of EGFR.

Experimental Protocols
Recombinant Kinase Assay
This assay is used to determine the direct inhibitory activity of Nazartinib on the EGFR enzyme.

Methodology:
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Recombinant kinase domains of EGFR (e.g., L858R and L858R/T790M mutants) are

incubated with Nazartinib.[6]

The reaction is carried out at room temperature in a buffer containing 40 mM Tris (pH 8), 500

mM NaCl, 1% glycerol, and 5 mM TCEP for 1 hour with a 20-fold molar excess of the

compound.[6]

The reaction is quenched by the addition of dithiothreitol (DTT) at an 80-fold excess to the

compound and transferred to ice.[6]

The covalent modification of EGFR and the site of adduction are confirmed.[6]

Preparation

Reaction

Quenching & Analysis

Recombinant EGFR
(L858R/T790M)

Incubate at RT for 1h

Nazartinib Assay Buffer
(Tris, NaCl, Glycerol, TCEP)

Add DTT

Confirm Covalent Modification

Click to download full resolution via product page

Kinase Assay Workflow
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Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of Nazartinib on the proliferation of cancer cell lines.

Methodology:

NSCLC cells (e.g., H1975, H3255, HCC827) are seeded in 96-well plates and allowed to

adhere overnight.

The cells are then treated with serial dilutions of Nazartinib or a vehicle control (e.g., DMSO).

After a specified incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

Viable cells with active metabolism convert the MTT into a purple formazan product.

The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570

nm).

The IC50 value, the concentration of Nazartinib that inhibits cell growth by 50%, is calculated

from the dose-response curve.

Cell Seeding & Treatment
Incubation & Reaction

Measurement & Analysis

Seed NSCLC cells
in 96-well plate

Add serial dilutions
of Nazartinib Incubate for 72h Add MTT reagent Incubate for 4h Solubilize formazan

with DMSO
Read absorbance

at 570 nm Calculate IC50

Click to download full resolution via product page

Cell Viability Assay Workflow

In Vivo Xenograft Study
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This study evaluates the anti-tumor efficacy of Nazartinib in a living organism.

Methodology:

Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunocompromised

mice (e.g., nude mice).[6]

Once tumors reach a palpable size, the mice are randomized into control and treatment

groups.

The treatment group receives Nazartinib orally at specified doses and schedules.[6] The

control group receives a vehicle.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors may be excised for further analysis.

Efficacy is assessed by comparing the tumor growth in the treated groups to the control

group (e.g., T/C %).[6]

Signaling Pathway
Nazartinib exerts its effect by inhibiting the EGFR signaling pathway, which, when constitutively

activated by mutations, drives tumor growth and survival.
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EGFR Signaling Pathway and Nazartinib Inhibition

Conclusion
Nazartinib Mesylate is a potent and selective third-generation EGFR TKI with demonstrated

efficacy against both activating and T790M resistance mutations in NSCLC. Its favorable

preclinical and clinical profile supports its continued investigation as a therapeutic option for

patients with EGFR-mutant lung cancer. Understanding its target profile, mechanisms of action,

and potential resistance pathways is crucial for optimizing its clinical application and developing

future combination strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12772453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

